2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid
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Overview
Description
2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-2-phenylpyrazole with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in various biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer activities. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
2-Phenylpyrazole: Lacks the methyl and aminoacetic acid groups, making it less versatile in chemical reactions.
5-Methyl-2-phenylpyrazole: Similar structure but without the aminoacetic acid group, limiting its biological applications.
2-Amino-5-methylpyrazole: Contains an amino group but lacks the phenyl and aminoacetic acid groups, affecting its chemical reactivity and biological properties.
Uniqueness: 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid is unique due to the presence of both the aminoacetic acid and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(13-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYUKEFEQYCWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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